Cas no 35170-30-0 (Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?))

Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?) structure
35170-30-0 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?)
Numero CAS:35170-30-0
MF:C10H12K3N5O10P2
MW:541.472206115723
CID:323473
PubChem ID:22807555
Update Time:2025-04-19

Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?) Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine5'-(trihydrogen diphosphate), potassium salt (9CI)
    • Adenosine diphosphate potassium salt
    • Adenosine 5'-diphosphate potassium salt
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt (9CI)
    • potassium adenosine diphosphate
    • 70285-70-0
    • Potassium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
    • Potassium((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyldiphosphate
    • tripotassium ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt
    • EINECS 252-416-9
    • potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • C10-H15-N5-O10-P2.x-K
    • tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
    • 35170-30-0
    • C10H15N5O10P2.xK
    • Adenosine 5'-diphosphate potassium salt
    • Adenosine diphosphate potassium salt
    • Adenosine-5''-diphosphoric acid potassium salt
    • Adenosine 5'-diphosphoric acid/potassium,(1:x) salt
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?)
    • Inchi: 1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
    • Chiave InChI: VUMWUMOJSGMZBE-MSQVLRTGSA-K
    • Sorrisi: [K+].[K+].[K+].P(=O)([O-])(OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 540.897
  • Massa monoisotopica: 540.897
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 5
  • Complessità: 618
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 241A^2
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd